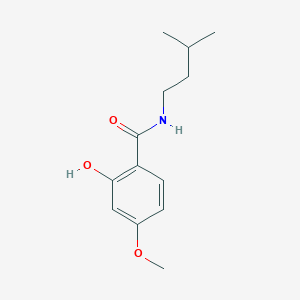
2-Hydroxy-N-isopentyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-isopentyl-4-methoxybenzamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, featuring a hydroxy group at the second position, an isopentyl group attached to the nitrogen atom, and a methoxy group at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-isopentyl-4-methoxybenzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with isopentylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-isopentyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-isopentyl-4-methoxybenzaldehyde.
Reduction: Formation of 2-hydroxy-N-isopentyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-isopentyl-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-isopentyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The isopentyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzamide
- 2-Hydroxy-4-methoxybenzaldehyde
- 2-Hydroxy-4-methoxybenzoic acid
Uniqueness
2-Hydroxy-N-isopentyl-4-methoxybenzamide is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties compared to its analogs. This structural modification can lead to differences in biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)6-7-14-13(16)11-5-4-10(17-3)8-12(11)15/h4-5,8-9,15H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
MSNKFSJUIDHPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


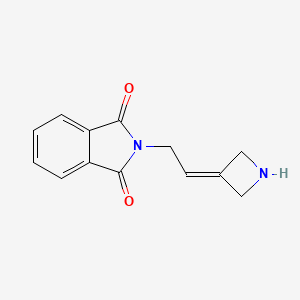



![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)

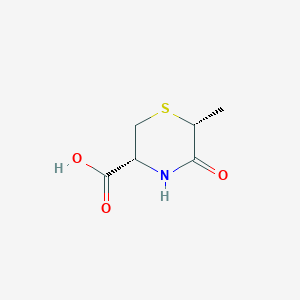
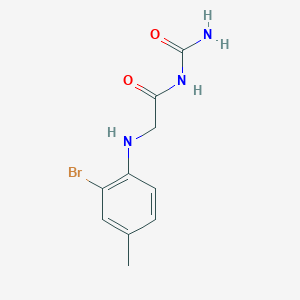

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)


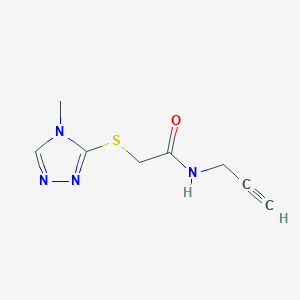
![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
